molecular formula C17H27NO2 B105202 Octyl dimethyl 4-aminobenzoic acid CAS No. 58817-05-3

Octyl dimethyl 4-aminobenzoic acid

Cat. No. B105202
CAS RN: 58817-05-3
M. Wt: 277.4 g/mol
InChI Key: YAGMLECKUBJRNO-UHFFFAOYSA-N
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Description

Octyl dimethyl 4-aminobenzoic acid is an organic compound with the molecular formula C17H27NO2 . It is also known as 4-Amino-2,3-dimethyl-5-octylbenzoic acid . It is used as a sunscreen agent in many cosmetic products .


Molecular Structure Analysis

The molecular structure of Octyl dimethyl 4-aminobenzoic acid consists of 17 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 277.402 Da and the monoisotopic mass is 277.204193 Da .

Scientific Research Applications

Environmental Properties and Toxicity

ODPABA is a compound of emerging concern due to its environmental persistence and potential toxicity. It undergoes transformations under various conditions, producing chloroorganic products that are lipophilic, bioconcentrated, and exhibit significant environmental persistence. These products can spread over considerable distances and are toxic to the environment. In contrast, oxidation products of ODPABA have a smaller environmental impact, characterized by higher water solubility and lower toxicity (Studziński et al., 2021).

Stability and Transformations

Research on the stability of ODPABA in water samples under UV radiation and sodium hypochlorite (NaOCl) exposure revealed that it is unstable in the presence of UV. It undergoes demethylation and decomposition to para-aminobenzoic acid, forming chloro-organic derivatives in the presence of NaOCl (Gackowska et al., 2016).

Impact of Bromide on Transformation and Genotoxicity

The addition of bromide enhances the degradation rate of ODPABA during chlorination, but reduces the impact of chlorine dose. The formation of halogenated transformation products and genotoxicity is increased in the presence of bromine. However, genotoxicity variations are not significant with changes in bromide concentration (Chai et al., 2017).

Photolysis and Chlorination Byproducts

The photolysis of ODPABA in various aqueous solutions, including swimming pool water, was studied. Transformation products formed mainly through dealkylation and hydroxylation reactions. In swimming pool water, chlorinated intermediates are formed by subsequent chlorination of the parent molecule and other intermediates (Sakkas et al., 2003).

Reactions with Hypochlorite in Model Swimming Pools

When ODPABA interacts with hypochlorite in conditions simulating swimming pool disinfection, it rapidly reacts with free chlorine. Chlorination byproducts are formed, including chlorine-substituted compounds and cleaved products of ester bonds. These intermediates show weak mutagenic effects in certain bacterial strains (Nakajima et al., 2009).

Synthesis and Chemical Properties

Studies on the synthesis and chemical properties of compounds related to ODPABA, such as oxo-Phosphoranylidene Aminobenzoic Acid derivatives and aminobenzoic acid in different phases, provide insights into their conformational and structural stability, as well as potential applications in various fields (Mansouri et al., 2010; Rosbottom et al., 2018).

Safety And Hazards

Octyl dimethyl 4-aminobenzoic acid is a mild human skin irritant . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

octyl 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-14-20-17(19)15-10-12-16(13-11-15)18(2)3/h10-13H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGMLECKUBJRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207549
Record name Octyl dimethyl 4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl dimethyl 4-aminobenzoic acid

CAS RN

58817-05-3
Record name Octyl p-dimethylaminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58817-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl dimethyl 4-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058817053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl dimethyl 4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTYL DIMETHYL P-AMINOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X64HWP88S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
U Hagedorn-Leweke, BC Lippold - European journal of pharmaceutics and …, 1998 - Elsevier
Several cosmetic ingredients, especially sunscreens, should be substantive, which means they are to be adsorbed to specific binding sites within the upper skin layers, particularly …
Number of citations: 42 www.sciencedirect.com
S Hansen, D Selzer, UF Schaefer… - Journal of pharmaceutical …, 2011 - Elsevier
… Octyl dimethyl 4-aminobenzoic acid 58817-05-3 277 4.67 a 3 3 BHH 30% PG/water 32 3.46 … Octyl dimethyl 4-aminobenzoic acid 58817-05-3 277 4.67 a 3 3 CAL 30% PG/water 32 2.55 …
Number of citations: 53 www.sciencedirect.com
D Wu, Y Zhou, G Lu, K Hu, J Yao, X Shen… - International journal of …, 2019 - mdpi.com
… Among eight kinds of UV filters, ethylhexyl-methoxycinnamate (EHMC), octocrylene (OC), Octyl dimethyl 4-Aminobenzoic acid (OD-PABA) and BP3 were 100% detected. The dominant …
Number of citations: 22 www.mdpi.com

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